molecular formula C7H5ClO4S B010386 5-Chloro-2-formylbenzenesulphonic acid CAS No. 88-33-5

5-Chloro-2-formylbenzenesulphonic acid

Cat. No. B010386
CAS RN: 88-33-5
M. Wt: 220.63 g/mol
InChI Key: GXRQQNQCMLEUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-formylbenzenesulphonic acid, also known as 5-chloro-2-sulfobenzaldehyde, is a chemical compound used in various scientific research applications. It is a white to off-white solid, soluble in water, and has a molecular weight of 255.64 g/mol.

Mechanism Of Action

The mechanism of action of 5-Chloro-2-formylbenzenesulphonic acid involves the formation of a Schiff base with amino acids or biogenic amines. This reaction results in the formation of a fluorescent compound that can be detected using a fluorescence spectrophotometer. The intensity of the fluorescence is proportional to the concentration of the amino acid or biogenic amine.

Biochemical And Physiological Effects

5-Chloro-2-formylbenzenesulphonic acid does not have any known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Chloro-2-formylbenzenesulphonic acid is its high sensitivity and selectivity for the detection of amino acids and biogenic amines. It is also a relatively inexpensive reagent that is readily available. However, one of the limitations of this compound is its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 5-Chloro-2-formylbenzenesulphonic acid in scientific research. One potential application is in the development of new fluorescent probes for the detection of other biomolecules, such as nucleic acids and carbohydrates. Additionally, it could be used as a precursor for the synthesis of new pharmaceuticals with potential therapeutic uses. Further research is needed to explore these potential applications and to optimize the synthesis and use of this compound in laboratory experiments.
Conclusion:
In conclusion, 5-Chloro-2-formylbenzenesulphonic acid is a versatile chemical compound that has been widely used in scientific research as a reagent for the detection of amino acids and biogenic amines. Its mechanism of action involves the formation of a fluorescent compound that can be detected using a fluorescence spectrophotometer. Although it has some limitations, it has several advantages and potential future directions for use in scientific research.

Synthesis Methods

The synthesis of 5-Chloro-2-formylbenzenesulphonic acid involves the reaction of 5-chloro-2-nitrobenzenesulfonic acid with sodium hydroxide in the presence of a reducing agent such as iron powder. The reaction results in the reduction of the nitro group to an amino group, followed by oxidation of the amino group to an aldehyde group. The product is then acidified to form 5-Chloro-2-formylbenzenesulphonic acid.

Scientific Research Applications

5-Chloro-2-formylbenzenesulphonic acid has been widely used in scientific research as a reagent for the determination of various amino acids. It is also used as a fluorescent probe for the detection of biogenic amines such as dopamine, norepinephrine, and serotonin. Additionally, it has been used as a precursor for the synthesis of other chemical compounds, including fluorescent dyes and pharmaceuticals.

properties

CAS RN

88-33-5

Product Name

5-Chloro-2-formylbenzenesulphonic acid

Molecular Formula

C7H5ClO4S

Molecular Weight

220.63 g/mol

IUPAC Name

5-chloro-2-formylbenzenesulfonic acid

InChI

InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12)

InChI Key

GXRQQNQCMLEUAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O

Other CAS RN

88-33-5

synonyms

5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid

Origin of Product

United States

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